molecular formula CO2 B1607029 (14C)Carbon dioxide CAS No. 51-90-1

(14C)Carbon dioxide

Cat. No.: B1607029
CAS No.: 51-90-1
M. Wt: 46.002 g/mol
InChI Key: CURLTUGMZLYLDI-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: (14C)Carbon dioxide undergoes various chemical reactions, including:

    Oxidation: this compound can be reduced to form (14C)carbon monoxide.

    Reduction: It can be reduced to form (14C)methane under specific conditions.

    Substitution: this compound can participate in substitution reactions to form (14C)carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Catalysts such as platinum or palladium are used.

    Reduction: Hydrogen gas and metal catalysts like nickel are commonly used.

    Substitution: Strong bases like sodium hydroxide are used in substitution reactions.

Major Products:

    Oxidation: (14C)Carbon monoxide.

    Reduction: (14C)Methane.

    Substitution: (14C)Carboxylic acids.

Scientific Research Applications

Comparison with Similar Compounds

Properties

InChI

InChI=1S/CO2/c2-1-3/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURLTUGMZLYLDI-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14C](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965271
Record name (~14~C)Methanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.002 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-90-1
Record name Carbon-14C dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon-14C dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~14~C)Methanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8 g of sodium hydrogencarbonate was dissolved in 120 g of water and mixed with a suspension of 32 g lornoxicam in 600 g of ethanol. While forming gaseous carbon dioxide, lornoxicam dissolved. 100 g of Pharmacoat 606W was added and dissolved. 212 g of sodium hydrogen carbonate was admixed and dissolved. The solution obtained was mixed with Avicel in a lab size mixer. The wet mixture was dried and then magnesium stearate and polyplasdone XL were admixed in the lab scale mixer.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sodium zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 10:1 mole ratio of ethylene carbonate to dipropylene glycol is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 100 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 14.7 percent carbon dioxide The catalyst is removed as in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Na2SnO3.3H2O
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(14C)Carbon dioxide
Reactant of Route 2
(14C)Carbon dioxide
Reactant of Route 3
(14C)Carbon dioxide
Reactant of Route 4
(14C)Carbon dioxide
Reactant of Route 5
(14C)Carbon dioxide
Reactant of Route 6
(14C)Carbon dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.